molecular formula C21H24N4O2S2 B2919089 (Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 361994-10-7

(Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2919089
CAS No.: 361994-10-7
M. Wt: 428.57
InChI Key: CXUZIRAPCCSYHX-VBKFSLOCSA-N
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Description

(Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound characterized by a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. The Z-configuration of the methylene bridge ensures spatial alignment critical for its electronic and steric properties. Key structural features include:

  • 4-Methylpiperidin-1-yl substituent: A six-membered amine ring with a methyl group at the 4-position, influencing solubility and basicity.
  • Thioxo (C=S) group: Participates in hydrogen bonding and tautomerization, contributing to reactivity.

Its structural complexity necessitates advanced crystallographic methods, such as those enabled by SHELX software, for precise configuration validation .

Properties

IUPAC Name

(5Z)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c1-13(2)25-20(27)16(29-21(25)28)12-15-18(23-10-7-14(3)8-11-23)22-17-6-4-5-9-24(17)19(15)26/h4-6,9,12-14H,7-8,10-11H2,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUZIRAPCCSYHX-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361994-10-7
Record name 3-[(Z)-(3-ISOPROPYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-METHYL-1-PIPERIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex heterocyclic compound with potential pharmacological applications. Its structure incorporates a thiazolidinone moiety, which is often associated with various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₂₃N₅OS, and its systematic name reflects its intricate structure. The presence of multiple functional groups suggests diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial and fungal strains. For instance, derivatives of thiazolidinones have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar antimicrobial capabilities .

Antitumor Activity

Several studies have highlighted the antitumor potential of thiazolidinone derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, compounds related to this compound have shown promise in targeting specific pathways involved in tumor growth, such as the BRAF and EGFR pathways .

Anti-inflammatory Activity

Thiazolidinones are also known for their anti-inflammatory properties. Studies have demonstrated that these compounds can reduce pro-inflammatory cytokines and inhibit inflammatory pathways in various models. The potential application of this compound in treating inflammatory diseases warrants further investigation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazolidinone derivatives found that modifications at the 5-position significantly enhanced antibacterial activity against Gram-positive bacteria .
  • Cytotoxicity Assays : In a cytotoxicity assay involving human cancer cell lines, compounds structurally related to (Z)-3-isopropyl demonstrated IC50 values in the micromolar range, indicating potent antitumor effects .
  • Inflammatory Response Modulation : Research indicated that thiazolidinones could modulate inflammatory responses by inhibiting NF-kB signaling pathways, which are crucial in many inflammatory diseases .

Data Tables

Activity Type Effectiveness Tested Strains/Cell Lines
AntimicrobialSignificant inhibitionStaphylococcus aureus, E. coli
AntitumorIC50 in micromolar rangeMCF7 (breast cancer), A549 (lung cancer)
Anti-inflammatoryReduced cytokine levelsVarious inflammatory models

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name (Z-configuration assumed) Piperidine/Piperazine Substituent Thiazolidinone Substituent Key Modifications
Target Compound 4-Methylpiperidin-1-yl 3-isopropyl Balanced lipophilicity; moderate steric hindrance.
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazinyl 3-(1-phenylethyl) Increased aromaticity and lipophilicity due to phenylethyl group.
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one 4-(2-Hydroxyethyl)piperazinyl 3-ethyl Enhanced hydrophilicity from hydroxyethyl group; reduced steric bulk.

Substituent-Driven Property Variations

Piperidine/Piperazine Modifications

  • 4-Methylpiperidin-1-yl (Target) : The saturated piperidine ring with a methyl group offers moderate basicity and lipophilicity, favoring membrane permeability.
  • 4-Ethylpiperazinyl () : The piperazine ring introduces an additional nitrogen, increasing polarity. The ethyl group enhances lipophilicity compared to methyl.

Thiazolidinone Substituents

  • 3-Isopropyl (Target) : The branched isopropyl group provides steric shielding, which may protect the thioxo group from metabolic degradation.
  • 3-(1-Phenylethyl) () : The aromatic phenylethyl group increases logP, favoring hydrophobic binding pockets but risking solubility limitations .
  • 3-Ethyl () : A smaller alkyl chain reduces steric hindrance, possibly enhancing interaction with flat binding sites .

Electronic and Spatial Considerations

  • Z-Configuration: All compounds assume a Z-configuration at the methylene bridge, ensuring conjugation between the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone moieties.
  • Thioxo Group : The C=S group in all analogs enables tautomerism (thione ↔ thiol), which may influence redox behavior and interactions with metal ions or cysteine residues in biological targets.

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